molecular formula C7H6FNO2 B3079102 4-Fluoro-6-methylpicolinic acid CAS No. 1060805-99-3

4-Fluoro-6-methylpicolinic acid

Cat. No. B3079102
CAS RN: 1060805-99-3
M. Wt: 155.13 g/mol
InChI Key: DXPBCHWYQINZQJ-UHFFFAOYSA-N
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Description

4-Fluoro-6-methylpicolinic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-6-methylpicolinic acid consists of seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

4-Fluoro-6-methylpicolinic acid is a solid at room temperature . Fluorinated compounds, in general, exhibit unique physical and chemical properties due to the presence of fluorine atoms . These properties include bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity .

Scientific Research Applications

Synthesis and Chemical Properties Research has explored the synthesis and properties of related compounds, such as 6-methylpicolinic acid, which could offer insights into the reactivity and applications of 4-Fluoro-6-methylpicolinic acid. For instance, a study demonstrated the efficient synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, highlighting a method that could potentially be adapted for compounds like 4-Fluoro-6-methylpicolinic acid (Xi Jiang et al., 2015).

Coordination Chemistry and Metal Complexes The coordination chemistry of related compounds, such as 6-methylpicolinic acid, with metals offers insights into potential applications in materials science and catalysis. A study on cobalt complexes with 3- and 6-methylpicolinic acid provided detailed structural, spectroscopic, and thermal characterizations, which might be relevant for understanding the coordination behavior of 4-Fluoro-6-methylpicolinic acid with metals (B. Kukovec et al., 2009).

Organic Synthesis and Herbicide Development Compounds related to 4-Fluoro-6-methylpicolinic acid have been investigated for their utility in organic synthesis and potential applications in developing herbicides. A study on the synthesis of novel fluoropicolinate herbicides via cascade cyclization of fluoroalkyl alkynylimines, for example, suggests potential pathways for synthesizing and utilizing derivatives of 4-Fluoro-6-methylpicolinic acid in agricultural chemistry (Peter L Johnson et al., 2015).

Bioinorganic Chemistry and Biological Interactions Research on the interaction of related compounds with biological molecules can provide insights into the bioinorganic chemistry of 4-Fluoro-6-methylpicolinic acid. A study investigating the ternary complex formation between VO(IV)-picolinic acid or VO(IV)-6-methylpicolinic acid and small blood serum bioligands highlighted the interactions and potential biological relevance of these complexes, which could inform similar studies on 4-Fluoro-6-methylpicolinic acid (E. Kiss et al., 2000).

Safety and Hazards

4-Fluoro-6-methylpicolinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-fluoro-6-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPBCHWYQINZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855920
Record name 4-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-methylpicolinic acid

CAS RN

1060805-99-3
Record name 4-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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